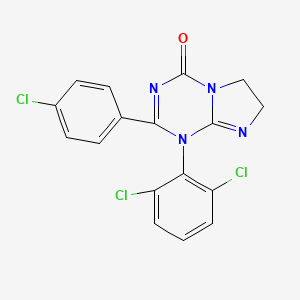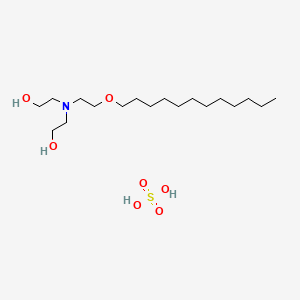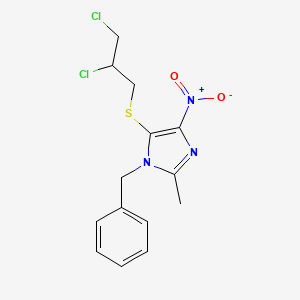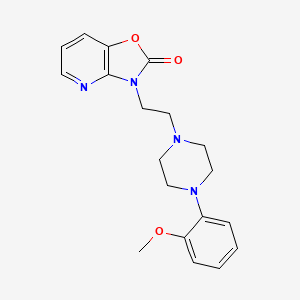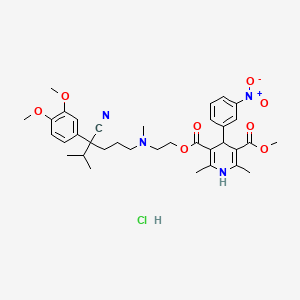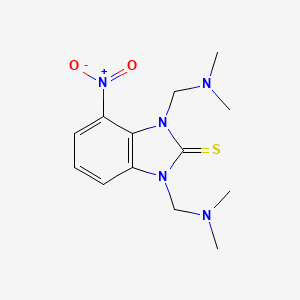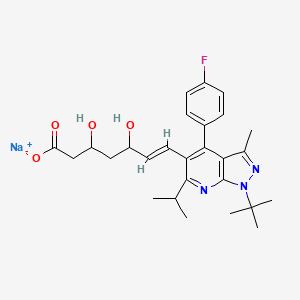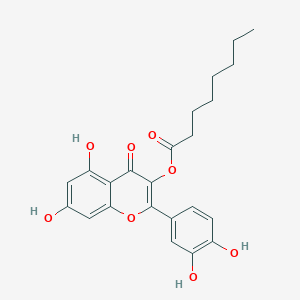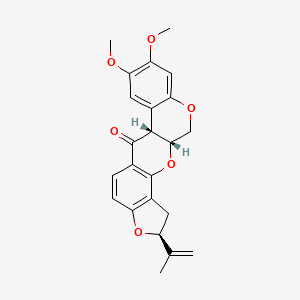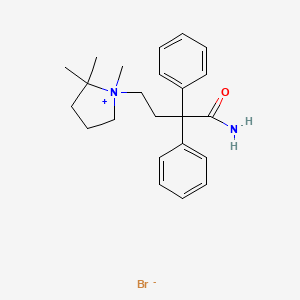
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyrrolidinium ring substituted with a carbamoyl group and two phenyl groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a pyrrolidine derivative with a suitable alkyl halide, followed by the introduction of the carbamoyl and diphenylpropyl groups through nucleophilic substitution reactions. The final step often involves quaternization with methyl bromide to yield the desired pyrrolidinium bromide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide
- 1-Benzyl-1-(3-carbamoyl-3,3-diphenylpropyl)-piperidinium bromide
Uniqueness
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is unique due to its specific substitution pattern on the pyrrolidinium ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
3270-75-5 |
|---|---|
Molekularformel |
C23H31BrN2O |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
2,2-diphenyl-4-(1,2,2-trimethylpyrrolidin-1-ium-1-yl)butanamide;bromide |
InChI |
InChI=1S/C23H30N2O.BrH/c1-22(2)15-10-17-25(22,3)18-16-23(21(24)26,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14H,10,15-18H2,1-3H3,(H-,24,26);1H |
InChI-Schlüssel |
KAANCUZADCSERB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC[N+]1(C)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


